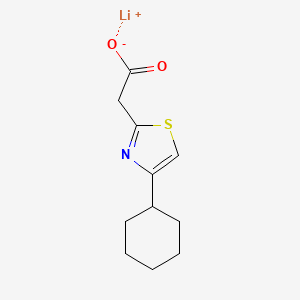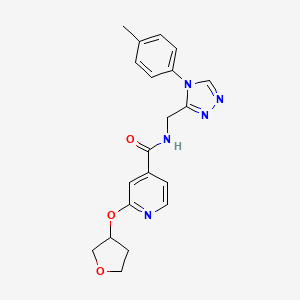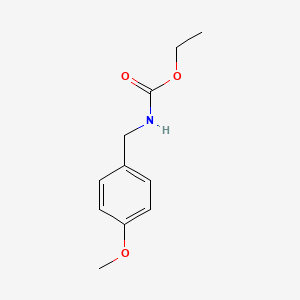![molecular formula C25H29N3O4S B2614159 N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 892273-17-5](/img/no-structure.png)
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Antitumor Activity : The synthesis of acyclonucleoside hydroxamic acids, including derivatives structurally related to N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide, aimed at inhibiting ribonucleotide reductase (RDPR), demonstrates potential antitumor properties. These compounds, albeit less potent than hydroxyurea, exhibit inhibition of HeLa cell growth, suggesting their relevance in cancer research (Farr et al., 1989).
Antimicrobial and Antifungal Potency : Novel thienopyrimidine linked rhodanine derivatives have been synthesized, with some showing significant antibacterial and antifungal activities. This indicates their potential as a basis for developing new antimicrobial agents (Kerru et al., 2019).
Histone Deacetylase Inhibition : The discovery of compounds structurally related to the specified acetamide, functioning as selective histone deacetylase (HDAC) inhibitors, suggests their utility in cancer treatment by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Chemical Synthesis and Reactivity
Synthetic Pathways : Research has focused on synthesizing various heterocyclic compounds, including thieno[2, 3-d] pyrimidines, indicating the versatility of the core structure in synthesizing biologically active molecules. This has implications for the development of new pharmaceuticals and research tools (El-Sharkawy, 2012).
Pharmacological Applications : The structural motifs related to this compound have been explored for their potential in addressing various pharmacological targets. This includes research into dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) as antitumor agents, highlighting the compound's relevance in medicinal chemistry and drug design (Gangjee et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of cyclopentanone with ethyl 4-bromobenzoate to form the intermediate, which is then reacted with 2-amino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-one and acetic anhydride to yield the final product.", "Starting Materials": [ "Cyclopentanone", "Ethyl 4-bromobenzoate", "2-amino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-one", "Acetic anhydride" ], "Reaction": [ "Step 1: Condensation of cyclopentanone with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: Reaction of the intermediate with 2-amino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-one in the presence of a base such as sodium hydride to form the desired product.", "Step 3: Acetylation of the product with acetic anhydride in the presence of a base such as pyridine to yield the final product." ] } | |
Número CAS |
892273-17-5 |
Fórmula molecular |
C25H29N3O4S |
Peso molecular |
467.58 |
Nombre IUPAC |
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H29N3O4S/c1-2-32-18-13-11-17(12-14-18)28-23(30)22-19-9-5-6-10-20(19)33-24(22)27(25(28)31)15-21(29)26-16-7-3-4-8-16/h11-14,16H,2-10,15H2,1H3,(H,26,29) |
Clave InChI |
DQFANUSWBPVEAY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NC4CCCC4)SC5=C3CCCC5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Difluoro-2-azaspiro[4.5]decan-1-one](/img/structure/B2614076.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2614080.png)
![(Z)-ethyl 2-((3-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2614082.png)

![N-benzyl-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2614085.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2614086.png)

![7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2614090.png)
![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2614091.png)

![(E)-4-(Dimethylamino)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]but-2-enamide](/img/structure/B2614095.png)


![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B2614099.png)
